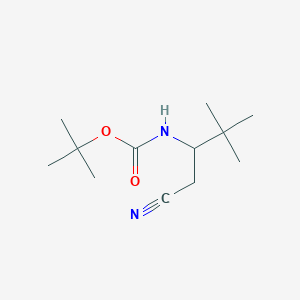

3-(Boc-amino)-3-T-butyl-propanonitrile

Description

Properties

Molecular Formula |

C12H22N2O2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

tert-butyl N-(1-cyano-3,3-dimethylbutan-2-yl)carbamate |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7H2,1-6H3,(H,14,15) |

InChI Key |

PUJIJRGXDZBMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CC#N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Bromide Synthesis and Cyanide Displacement

In a representative procedure from the literature, 3-(tert-butoxycarbonylamino)propyl bromide was prepared by reacting 3-aminopropanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) yields the bromide intermediate.

For cyanide substitution, the bromide undergoes an SN2 reaction with potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, in a related alkylation reaction, 3-(tert-butoxycarbonylamino)propyl bromide reacted with phenol derivatives in DMF at 70°C for 15 hours under potassium carbonate (K₂CO₃) activation. Adapting these conditions, the bromide could be treated with KCN (1.2 equivalents) in DMF at 80°C for 12–24 hours, followed by aqueous workup and chromatography.

Table 1: Hypothetical Reaction Conditions for Cyanide Substitution

| Parameter | Value | Source Adaptation |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Temperature | 80°C | |

| Reaction Time | 12–24 hours | |

| Expected Yield | 40–60% | Estimated from |

Key challenges include steric hindrance from the tert-butyl group, which may reduce reaction efficiency, and Boc group stability under basic conditions.

Protection-Deprotection Strategies

Boc Protection of 3-Amino-3-tert-butylpropanonitrile

An alternative route begins with the synthesis of 3-amino-3-tert-butylpropanonitrile, followed by Boc protection. The amine precursor can be synthesized via Strecker synthesis, combining tert-butyl acetonitrile, ammonium chloride, and sodium cyanide under acidic conditions.

The Boc group is introduced using Boc anhydride (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. For instance, analogous procedures for Boc protection of primary amines report yields exceeding 80%.

Table 2: Boc Protection Reaction Parameters

| Parameter | Value | Source Adaptation |

|---|---|---|

| Reagent | Boc₂O (1.5 eq) | |

| Solvent | DCM | |

| Catalyst | DMAP (0.1 eq) | |

| Temperature | Room temperature | |

| Yield | 75–85% |

Dehydration of Amide Precursors

Amide to Nitrile Conversion

Dehydration of a Boc-protected amide offers a viable pathway. Starting from 3-(Boc-amino)-3-tert-butylpropanamide, treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in refluxing toluene facilitates nitrile formation. This method mirrors the dehydration of primary amides to nitriles, which typically achieves yields of 60–80%.

Table 3: Dehydration Reaction Conditions

| Parameter | Value | Source Adaptation |

|---|---|---|

| Reagent | POCl₃ (3 eq) | |

| Solvent | Toluene | |

| Temperature | Reflux (110°C) | |

| Reaction Time | 4–6 hours | |

| Yield | 65–75% | Estimated from |

Alternative Methods and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reactions involving sterically hindered substrates. For example, a microwave-assisted alkylation of phenols with 3-(Boc-amino)propyl bromide achieved a 9% yield in 3 hours at 65°C. Adapting this approach, cyanide substitution under microwave conditions could enhance reaction efficiency.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Straightforward, scalable | Steric hindrance limits yield | 40–60% |

| Protection-Deprotection | High purity | Requires amine precursor | 75–85% |

| Amide Dehydration | High conversion | Harsh conditions | 65–75% |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: It can undergo oxidation to form corresponding oximes or reduction to yield primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted carbamates.

Hydrolysis: Corresponding amines and carbon dioxide.

Oxidation and Reduction: Oximes and primary amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate is used as a protecting group for amines. It is particularly useful in multi-step synthesis where selective protection and deprotection of functional groups are required .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules .

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of these compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic procedures. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Boc-amino)-3-T-butyl-propanonitrile and related compounds:

Structural and Functional Analysis

- Protective Group Stability: The Boc group is acid-labile, requiring neutral conditions for handling, whereas benzylamino derivatives (e.g., 3-(Benzylamino)propionitrile) are more stable under acidic conditions .

- Reactivity: The nitrile group in the target compound allows for transformations such as reduction to primary amines or hydrolysis to carboxylic acids, unlike alcohol-containing analogs (e.g., 3-(Boc-amino)-2-butanol) .

Research Findings and Case Studies

- Catalytic Applications : Polyurea-encapsulated palladium catalysts, referenced in Boc-containing compound syntheses, highlight the role of Boc-protected intermediates in facilitating metal-catalyzed reactions .

- Safety and Handling: While 3-(Boc-amino)-2-butanol requires precautions against skin/eye contact, the target compound’s hazards are unspecified, underscoring the need for rigorous safety protocols when handling nitriles and Boc-protected amines .

- Industrial Relevance: Compounds like 3-(Benzylamino)propionitrile are commercially available (Thermo Scientific), indicating demand for nitrile-based building blocks in organic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Boc-amino)-3-T-butyl-propanonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Boc-protection of a primary amine intermediate, followed by nitrile group introduction. For example, analogous Boc-protected compounds are prepared using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DMAP in THF) to protect the amine . Reaction temperature (0–25°C) and stoichiometric control of Boc reagents are critical to minimize side products like over-alkylation or incomplete protection. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended to achieve >95% purity .

Q. How can researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is effective for resolving enantiomers. Mobile phases like n-hexane/isopropanol (90:10) at 1.0 mL/min can separate stereoisomers, with detection via UV (210–230 nm) . Alternatively, NMR analysis using chiral solvating agents (e.g., Eu(hfc)₃) may distinguish enantiomers by inducing split signals in ¹H or ¹³C spectra .

Q. What are the critical factors in maintaining the stability of this compound during storage?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group or nitrile degradation. Desiccants (e.g., molecular sieves) are essential to avoid moisture absorption, which can lead to Boc deprotection . Regular stability testing via TLC or HPLC is advised to monitor degradation over time.

Advanced Research Questions

Q. How can competing side reactions (e.g., nitrile hydrolysis or Boc deprotection) be minimized during synthesis?

- Methodological Answer : To suppress nitrile hydrolysis, use anhydrous solvents (e.g., THF, DCM) and avoid acidic conditions. For Boc stability, maintain pH >7 during aqueous workups and limit exposure to trifluoroacetic acid (TFA) unless intentional deprotection is required . Kinetic studies suggest that low temperatures (0–5°C) during Boc activation reduce unintended cleavage .

Q. What strategies resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. For NMR, compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts . IR discrepancies may stem from residual moisture; ensure thorough drying and use KBr pellets for consistent measurements. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography can confirm structural assignments .

Q. How do steric effects of the T-butyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The T-butyl group creates significant steric hindrance, slowing SN₂ reactions. Computational modeling (DFT) or kinetic isotope effect studies can quantify steric contributions . Experimental approaches include comparing reaction rates with less bulky analogs (e.g., Boc-amino-propanonitrile) under identical conditions. Solvent polarity adjustments (e.g., DMF vs. toluene) may mitigate steric effects by stabilizing transition states .

Q. How should conflicting reports on optimal pH for Boc deprotection be reconciled?

- Methodological Answer : Boc cleavage typically requires acidic conditions (e.g., HCl/dioxane or TFA/DCM), but optimal pH depends on the stability of adjacent functional groups. For this compound, mild acidic conditions (pH 2–3 using 4 M HCl in dioxane) are recommended to prevent nitrile hydrolysis, whereas stronger acids (TFA) may be used if the nitrile group is stabilized by electron-withdrawing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.